S-phenyl 4-methylbenzenecarbothioate
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Overview
Description
S-phenyl 4-methylbenzenecarbothioate: is an organic compound with the molecular formula C15H14OS It is a thioester derivative of benzenecarbothioic acid and is characterized by the presence of a phenyl group and a 4-methylphenyl group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-phenyl 4-methylbenzenecarbothioate typically involves the reaction of benzenethiol with 4-methylbenzenecarbothioic acid chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
C6H5SH+C8H7ClOS→C15H14OS+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. One such method involves the use of titanium (IV) salts as catalysts, which has been shown to produce high yields of S-phenyl carbothioates .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-phenyl 4-methylbenzenecarbothioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines and alcohols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Substituted thioesters.
Scientific Research Applications
Chemistry: S-phenyl 4-methylbenzenecarbothioate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of thioester chemistry and reaction mechanisms.
Biology: In biological research, this compound is used to study enzyme-catalyzed thioester hydrolysis and its role in metabolic pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of S-phenyl 4-methylbenzenecarbothioate involves its interaction with nucleophiles and electrophiles. The sulfur atom in the thioester group is highly nucleophilic, allowing it to participate in various chemical reactions. The compound can also undergo hydrolysis to form the corresponding thiol and carboxylic acid, which can further react with other molecules .
Comparison with Similar Compounds
S-methylbenzenecarbothioate: Similar structure but with a methyl group instead of a phenyl group.
S-ethylbenzenecarbothioate: Similar structure but with an ethyl group instead of a phenyl group.
S-phenylbenzenecarbothioate: Similar structure but without the 4-methyl group.
Uniqueness: S-phenyl 4-methylbenzenecarbothioate is unique due to the presence of both a phenyl group and a 4-methylphenyl group attached to the sulfur atom. This structural feature imparts distinct chemical properties and reactivity compared to other thioesters .
Properties
CAS No. |
3128-42-5 |
---|---|
Molecular Formula |
C14H12OS |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
S-phenyl 4-methylbenzenecarbothioate |
InChI |
InChI=1S/C14H12OS/c1-11-7-9-12(10-8-11)14(15)16-13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
TVXKFVNVEQJGFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
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